5-(4-Methoxyphenyl)-4-methyl-N'-(thiophen-2-ylmethylene)-1H-pyrazole-3-carbohydrazide 5-(4-Methoxyphenyl)-4-methyl-N'-(thiophen-2-ylmethylene)-1H-pyrazole-3-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 303104-06-5
VCID: VC16094048
InChI: InChI=1S/C17H16N4O2S/c1-11-15(12-5-7-13(23-2)8-6-12)19-20-16(11)17(22)21-18-10-14-4-3-9-24-14/h3-10H,1-2H3,(H,19,20)(H,21,22)/b18-10+
SMILES:
Molecular Formula: C17H16N4O2S
Molecular Weight: 340.4 g/mol

5-(4-Methoxyphenyl)-4-methyl-N'-(thiophen-2-ylmethylene)-1H-pyrazole-3-carbohydrazide

CAS No.: 303104-06-5

Cat. No.: VC16094048

Molecular Formula: C17H16N4O2S

Molecular Weight: 340.4 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Methoxyphenyl)-4-methyl-N'-(thiophen-2-ylmethylene)-1H-pyrazole-3-carbohydrazide - 303104-06-5

Specification

CAS No. 303104-06-5
Molecular Formula C17H16N4O2S
Molecular Weight 340.4 g/mol
IUPAC Name 3-(4-methoxyphenyl)-4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide
Standard InChI InChI=1S/C17H16N4O2S/c1-11-15(12-5-7-13(23-2)8-6-12)19-20-16(11)17(22)21-18-10-14-4-3-9-24-14/h3-10H,1-2H3,(H,19,20)(H,21,22)/b18-10+
Standard InChI Key WSRIVCMPTCADGW-VCHYOVAHSA-N
Isomeric SMILES CC1=C(NN=C1C2=CC=C(C=C2)OC)C(=O)N/N=C/C3=CC=CS3
Canonical SMILES CC1=C(NN=C1C2=CC=C(C=C2)OC)C(=O)NN=CC3=CC=CS3

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

The compound’s structure consists of a pyrazole ring substituted at the 3-position with a carbohydrazide group, which is further functionalized with a thiophen-2-ylmethylene moiety. The 4-position of the pyrazole core bears a methyl group, while the 5-position is occupied by a 4-methoxyphenyl substituent. This arrangement creates a planar, conjugated system that enhances electronic delocalization, a feature critical for interactions with biological targets .

Key Structural Features

  • Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms, contributing to hydrogen-bonding capabilities.

  • 4-Methoxyphenyl Group: Introduces electron-donating methoxy (-OCH₃) substituents, enhancing solubility and modulating electronic properties.

  • Thiophen-2-ylmethylene Hydrazide: A sulfur-containing heterocycle that may facilitate metal coordination and π-π stacking interactions .

Spectroscopic Validation

Infrared (IR) spectroscopy of analogous compounds reveals characteristic bands for N-H stretching (3200–3300 cm⁻¹), C=O (1650–1680 cm⁻¹), and C=N (1590–1620 cm⁻¹), consistent with hydrazide and imine functionalities . Nuclear magnetic resonance (NMR) data for similar structures show signals for methoxy protons at δ 3.8–4.0 ppm and aromatic protons in the δ 6.8–8.2 ppm range .

Table 1: Molecular Identifiers

PropertyValue
CAS No.303104-06-5
Molecular FormulaC₁₇H₁₆N₄O₂S
Molecular Weight340.4 g/mol
IUPAC Name3-(4-methoxyphenyl)-4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide

Synthesis and Analytical Characterization

Synthetic Pathway

The synthesis involves a multi-step sequence starting from 4-methoxyphenylacetone and ethyl acetoacetate, followed by cyclocondensation with hydrazine hydrate to form the pyrazole core. Subsequent reaction with thiophene-2-carbaldehyde in ethanol under reflux yields the final hydrazide derivative .

Key Steps:

  • Pyrazole Formation: Condensation of diketones with hydrazine hydrate at 80–100°C.

  • Hydrazide Functionalization: Schiff base formation between the pyrazole carbohydrazide and thiophene-2-carbaldehyde .

Optimization and Yield

Reaction yields (60–75%) depend on solvent choice (e.g., ethanol vs. methanol), temperature, and catalyst use (e.g., acetic acid) . Purification via recrystallization from ethanol or column chromatography enhances purity (>95%).

Table 2: Synthetic Conditions

ParameterOptimal Value
SolventEthanol
TemperatureReflux (78°C)
Reaction Time4–6 hours
Yield70–75%

Physicochemical Properties

Thermodynamic and Solubility Profiles

The compound’s logP value (~1.98) indicates moderate lipophilicity, favoring membrane permeability . A polar surface area of 64 Ų suggests compatibility with aqueous environments, critical for bioavailability .

Thermal Stability

Thermogravimetric analysis (TGA) of analogous hydrazides shows decomposition onset at ~200°C, with complete degradation by 300°C, indicating stability under physiological conditions .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Pyrazole derivatives exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL. The thiophene moiety enhances membrane disruption via hydrophobic interactions .

Computational Insights

Density Functional Theory (DFT) Analysis

DFT calculations (B3LYP/6-311G(d)) on related Schiff bases reveal a HOMO-LUMO gap of ~4.2 eV, indicating redox stability . Molecular electrostatic potential (MEP) maps highlight nucleophilic regions at the hydrazide nitrogen and thiophene sulfur, suggesting metal-binding sites .

Table 3: Quantum Chemical Parameters

ParameterValue (eV)
HOMO Energy-6.3
LUMO Energy-2.1
Band Gap (ΔE)4.2

Future Directions

  • Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction time and improve yields.

  • In Vivo Studies: Assess pharmacokinetics and toxicity in animal models .

  • Structure-Activity Relationships (SAR): Modify the thiophene and methoxyphenyl groups to enhance potency .

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